N-(4-ethoxyphenyl)octanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)octanamide |
InChI |
InChI=1S/C16H25NO2/c1-3-5-6-7-8-9-16(18)17-14-10-12-15(13-11-14)19-4-2/h10-13H,3-9H2,1-2H3,(H,17,18) |
InChI Key |
LFOLSYVNDLMNLN-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)OCC |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Contextualization of N Acyl Amides in Medicinal and Organic Chemistry
N-acyl amides are a diverse class of organic compounds that feature prominently in numerous areas of chemical and biological research. nih.govbdpsjournal.org In medicinal chemistry, they are recognized as a critical pharmacophore, present in a wide range of clinically significant drugs and biologically active molecules. ebi.ac.uk Their prevalence stems from the amide bond's unique structural and chemical properties, which confer stability, favorable hydrogen bonding capabilities, and the ability to mimic peptide bonds. This allows N-acyl amides to interact with a variety of biological targets, including enzymes and receptors. ebi.ac.uk
Endogenous N-acyl amides, for instance, act as signaling molecules in a multitude of physiological pathways, modulating processes such as pain, inflammation, and metabolism. bdpsjournal.org A well-known example is the family of N-acylethanolamines, which includes the endocannabinoid anandamide. The discovery of these molecules has spurred extensive research into the therapeutic potential of synthetic N-acyl amides designed to interact with the endocannabinoid system and other biological targets. bdpsjournal.org
From an organic chemistry perspective, the synthesis of N-acyl amides is a fundamental transformation. ebi.ac.uk The development of efficient and selective methods for amide bond formation is a continuous area of research, driven by the demand for novel compounds in drug discovery and materials science. These synthetic endeavors range from classical methods involving activated carboxylic acid derivatives to more modern catalytic approaches that prioritize atom economy and sustainability. ebi.ac.uk The structural diversity achievable through variations in both the acyl and amine components makes N-acyl amides a versatile platform for creating libraries of compounds for screening and optimization in drug development pipelines.
Rationale for Investigating Phenyl Substituted Octanamide Structures
The investigation of phenyl-substituted octanamide (B1217078) structures, such as N-(4-ethoxyphenyl)octanamide, is predicated on established principles of medicinal chemistry and structure-activity relationship (SAR) studies. The rationale for focusing on this particular chemical architecture can be broken down into the contributions of its constituent parts: the N-phenyl group, the octanamide chain, and the specific ethoxy substitution pattern.
The presence of a phenyl ring attached to the amide nitrogen is a common feature in many pharmacologically active compounds. This aromatic moiety can engage in various non-covalent interactions with biological targets, including pi-stacking and hydrophobic interactions, which can be crucial for binding affinity and selectivity. Furthermore, the electronic properties of the phenyl ring can be readily modified through the introduction of substituents, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.
The octanamide portion of the molecule, an eight-carbon acyl chain, provides a significant lipophilic character. This property is critical for influencing a compound's ability to cross cellular membranes and interact with hydrophobic binding pockets within proteins. The length of the alkyl chain in N-acyl amides has been shown to be a key determinant of biological activity in various studies. For instance, in a series of N-acylthiourea derivatives, an octanoyl chain was found to play a vital role in enzyme inhibition. researchgate.net
| Structural Component | Rationale for Investigation | Potential Contributions to Activity |
|---|---|---|
| N-Phenyl Group | Common motif in bioactive molecules. | Pi-stacking, hydrophobic interactions, scaffold for substitution. |
| Octanamide Chain | Provides lipophilicity. | Membrane permeability, interaction with hydrophobic pockets. researchgate.net |
| 4-Ethoxy Substitution | Precedent from the drug Phenacetin. wikipedia.org | Hydrogen bonding, metabolic stability, potential for biological activity. nih.govnih.govrsc.org |
Biological Activity and Molecular Mechanisms of Action for N 4 Ethoxyphenyl Octanamide and Analogues
Antimicrobial Research Applications
Derivatives of N-(4-ethoxyphenyl)octanamide have demonstrated notable antimicrobial properties, positioning them as candidates for further research in the development of new therapeutic agents.
Inhibition of Bacterial Growth and Survival Pathways (e.g., Pantothenate Synthetase in Mycobacterium tuberculosis and Staphylococcus aureus)
Pantothenate synthetase is a crucial enzyme in the biosynthesis of coenzyme A (CoA) and acyl carrier protein (ACP), which are essential for the growth and survival of bacteria like Mycobacterium tuberculosis and Staphylococcus aureus. nih.govnih.govresearchgate.net This enzyme catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate (vitamin B5). nih.govfrontiersin.org The absence of the pantothenate biosynthesis pathway in mammals makes it an attractive target for developing new antibacterial drugs. frontiersin.org
Amide analogues have been designed and investigated as inhibitors of pantothenate synthetase. nih.govnih.govresearchgate.net Molecular docking studies have been employed to screen libraries of amide-containing small molecules to identify potential inhibitors. nih.govfrontiersin.org For instance, a study screened over one hundred amides to find suitable molecules for treating Mycobacterium tuberculosis. nih.govnih.gov This high-throughput screening identified several amide inhibitors against both Mycobacterium tuberculosis and Staphylococcus aureus. nih.govresearchgate.net
Table 1: Examples of Amide Analogues Screened as Pantothenate Synthetase Inhibitors This table is for illustrative purposes and does not represent an exhaustive list.
| Compound Name | Target Organism | Predicted Activity | Reference |
|---|---|---|---|
| 2-Hydroxy-5-[(E)-2-{4-[(prop-2-enamido)sulfonyl]phenyl}diazen-1-yl]benzoic acid | Mycobacterium tuberculosis | High theoretical efficiency | nih.gov |
| 2-hydroxy-5-[(E)-2-{4-[(2-phenylacetamido)sulfonyl]phenyl}diazen-1-yl]benzoic acid | Staphylococcus aureus | High theoretical efficiency | nih.gov |
| N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}octanamide | M. tuberculosis & S. aureus | Inhibitor | nih.gov |
| 5-[(E)-2-(4-{[N-(4-ethoxyphenyl)acetamido]sulfonyl}phenyl)diazen-1-yl]-2-hydroxybenzoic acid | S. aureus | Inhibitor | nih.gov |
Antifungal Efficacy against Phytopathogens and Other Fungi
Research has also explored the antifungal potential of this compound analogues and related compounds against various fungi, including those that are pathogenic to plants (phytopathogens). japsonline.comnih.gov For instance, a novel series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides, which are structurally related to this compound, were synthesized and tested for their antimicrobial potency. japsonline.com Some of these synthesized compounds exhibited antifungal activity comparable to the standard drug fluconazole (B54011) against fungi such as Fusarium oxysporum, Aspergillus flavus, Colletotrichum capsici, and Candida krusei. japsonline.com
The acetamide (B32628) moiety is a core structure in various synthetic pharmaceuticals with a broad spectrum of biological activities, including antimicrobial properties. japsonline.com The introduction of this moiety can enhance the pharmacological properties of certain drugs. japsonline.com
Enzymatic Modulation and Inhibition Profiles
The ability of this compound and its analogues to modulate the activity of various enzymes is a significant area of research, with implications for treating a range of diseases.
Urease Enzyme Inhibition and Its Role in Pathogenesis
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. rsc.org In pathogenic microorganisms like Helicobacter pylori, urease activity is crucial for survival in the acidic environment of the stomach and contributes to the pathogenesis of gastritis, peptic ulcers, and gastric cancer. rsc.orgrsc.org Urease-producing bacteria can also lead to conditions like incontinence-associated dermatitis by increasing skin pH. nih.gov Therefore, the inhibition of urease is a key therapeutic strategy. rsc.orgnih.gov
Several studies have investigated thiourea (B124793) derivatives linked to an alkyl chain, including octanamide (B1217078) derivatives, as urease inhibitors. rsc.orgnih.gov For example, N-((4′-Methoxyphenyl) carbamothioyl) octanamide and N-((4′-Ethylphenyl) carbamothioyl) octanamide have been synthesized and studied for their antiurease activity. nih.gov In one study, N-(2′,6′-dimethyl phenyl carbamothioyl)octanamide showed good urease inhibitory activity with an IC50 value of 18.61 ± 0.11 μM. rsc.orgnih.gov Enzyme kinetics and molecular docking studies have suggested that these compounds can bind competitively to the urease enzyme. rsc.orgnih.gov
Table 2: Urease Inhibitory Activity of Selected Octanamide Derivatives
| Compound | IC50 (μM) | Inhibition Type | Reference |
|---|---|---|---|
| N-(2′,6′-dimethyl phenyl carbamothioyl)octanamide | 18.61 ± 0.11 | Competitive | rsc.orgnih.gov |
| Thiourea (Reference) | 18.61 | - | rsc.org |
| N-(adamantan-1-ylcarbamothioyl)octanamide | 0.0085 ± 0.0011 | Not Specified | researchgate.net |
Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition
Soluble Epoxide Hydrolase (sEH) Inhibition:
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). nih.govopnme.commdpi.com Inhibition of sEH increases the levels of EETs, which has protective effects against inflammation, hypertension, and pain. nih.govopnme.commdpi.com Consequently, sEH inhibitors are being investigated as potential therapeutic agents for various conditions. mdpi.comdovepress.com While direct studies on this compound as an sEH inhibitor are not prominent, the broader class of amide and urea-containing compounds has been a focus of sEH inhibitor development. nih.govdovepress.com
Fatty Acid Amide Hydrolase (FAAH) Inhibition:
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. nih.govmdpi.com Inhibiting FAAH increases the levels of endogenous cannabinoids, which can modulate pain, inflammation, and memory. nih.govmdpi.com FAAH inhibitors are therefore being explored for their therapeutic potential. mdpi.comnih.gov For instance, the FAAH inhibitor URB597 has shown to enhance memory acquisition. nih.gov While specific data on this compound is limited, the general class of amide-containing molecules is relevant to FAAH inhibition research. nih.govmdpi.com
Histone Deacetylase (HDAC) Inhibition for Epigenetic Modulation
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene transcription. gsartor.orgarchivesofmedicalscience.com HDAC inhibitors can restore the expression of genes involved in cell differentiation, cell cycle arrest, and apoptosis, making them promising anti-cancer agents. gsartor.org
While direct evidence for this compound as an HDAC inhibitor is not widely reported, various derivatives of hydroxamic acid, carboxylic acids, and benzamides are known effective HDAC inhibitors. gsartor.org For example, N-hydroxy-7-(4-methoxyphenyl)-7-oxoheptanamide has been identified as an HDAC inhibitor with an IC50 of 450 nM. idrblab.net The structural similarities suggest that this compound and its analogues could be explored for HDAC inhibitory activity.
Ion Channel Interactions
The biological activities of this compound and its analogues are significantly influenced by their interactions with various ion channels, particularly the Transient Receptor Potential (TRP) channel superfamily. These channels are crucial cellular sensors involved in a wide range of physiological processes.
This compound analogues have been identified as modulators of several TRP channels, which are implicated in pain, inflammation, and temperature sensation. nih.govfrontiersin.org The primary members of this family that are targeted include TRPV1, TRPM8, and TRPA1.
TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel known for its role in detecting noxious heat and pain. nih.govnih.gov It can be activated by various stimuli, including high temperatures (above 42°C), acidic conditions, and chemical ligands like capsaicin (B1668287). nih.govgoogle.com Several analogues of this compound have been developed as TRPV1 antagonists. For instance, a series of 1,3,4-thiadiazole (B1197879) alkylamides, including N-[5-(4-hydroxy-3-methoxyphenyl)-1,3,4-thiadiazole-2-yl]octanamide, have demonstrated inhibitory effects on TRPV1 activation by capsaicin and temperature. google.com The development of TRPV1 antagonists is a significant area of research for new analgesic agents. wikipedia.org Compounds like SB-366791, a potent and selective TRPV1 antagonist, have shown effectiveness in blocking channel activation by various agonists and noxious heat, though not by protons. rndsystems.com
TRPM8: The Transient Receptor Potential Melastatin 8 (TRPM8) channel is the primary sensor for innocuous cold temperatures (<28°C) and is also activated by cooling agents like menthol (B31143) and icilin. nih.govmdpi.com It is a non-selective cation channel permeable to Ca²⁺. nih.gov The modulation of TRPM8 is being explored for therapeutic applications in conditions like cold hyperesthesia and bladder disorders. mdpi.comnih.gov While direct modulation by this compound is not extensively documented in the provided sources, related amide-containing compounds have been developed as TRPM8 modulators. For example, Mitsubishi Tanabe Pharma Corporation has described a large series of aromatic carboxamides as potent TRPM8 antagonists for the treatment of chronic pain. mdpi.com
TRPA1: The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is involved in detecting noxious cold and chemical irritants. nih.govnih.gov It functions as a polymodal sensor for pain, cold, and itch. nih.govconicet.gov.ar The activation of TRPA1 can be modulated by various compounds. For example, 4-hydroxynonenal (B163490) (4-HNE), a lipid peroxidation product, activates TRPA1 by forming a covalent bond with cysteine residues in the intracellular N-terminal of the channel. mdpi.com The development of dual antagonists for both TRPA1 and TRPV1 is considered a promising strategy for treating a variety of pain conditions. mdpi.com
| Compound/Analogue Class | TRP Channel Target | Observed Effect | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Alkylamides (e.g., N-[5-(4-hydroxy-3-methoxyphenyl)-1,3,4-thiadiazole-2-yl]octanamide) | TRPV1 | Antagonist; inhibits activation by capsaicin and temperature. | google.com |
| SB-366791 | TRPV1 | Potent, selective, and competitive antagonist. | rndsystems.com |
| Aromatic Carboxamides | TRPM8 | Antagonists with IC50 values in the nanomolar range. | mdpi.com |
| 4-Hydroxynonenal (4-HNE) | TRPA1 | Activator; forms covalent bonds with cysteine residues. | mdpi.com |
| JT010 | TRPA1 | Potent and selective activator (EC50 = 0.65 nM). |
The modulation of TRP channels by this compound and its analogues directly impacts intracellular calcium (Ca²⁺) levels. TRP channels are generally non-selective cation channels, with many exhibiting significant permeability to Ca²⁺. nih.govgoogle.com
When these channels are activated, they allow an influx of Ca²⁺ into the cell, which acts as a critical second messenger in various signaling pathways. google.com For example, the activation of TRPV1 by agonists leads to a measurable influx of calcium, a process that can be blocked by TRPV1 antagonists. google.com This blockade of Ca²⁺ influx is a key mechanism by which these antagonists exert their therapeutic effects, such as pain relief. google.com
Conversely, activation of channels like TRPA1 by certain compounds leads to an increase in intracellular Ca²⁺. mdpi.com The regulation of neurotransmitter release at synapses is also controlled in part by presynaptic calcium influx through voltage-gated calcium channels, indicating that modulating this influx can have profound effects on neuronal communication. nih.gov Therefore, by acting on TRP channels, these compounds can precisely regulate the flow of calcium into cells, thereby influencing cellular responses like neurotransmitter release, gene expression, and inflammation. google.comnih.gov
Modulation of Transient Receptor Potential (TRP) Channels (e.g., TRPV1, TRPM8, TRPA1)
Anti-inflammatory and Immunomodulatory Effects
Analogues of this compound have demonstrated significant anti-inflammatory and immunomodulatory properties, often linked to their interaction with various cellular targets beyond ion channels.
The anti-inflammatory activity of some related compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov For example, certain thiourea derivatives of naproxen (B1676952) have shown potent anti-inflammatory effects in carrageenan-induced paw edema models, with their mechanism partially attributed to the inhibition of 5-LOX rather than COX-2. nih.gov Polyphenols, another class of related compounds, can inhibit the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and various interleukins (e.g., IL-1β, IL-6) by macrophages. They can also modulate signaling pathways such as the MAPK and arachidonic acid pathways.
Immunomodulatory effects are also observed. For instance, the dietary isothiocyanate L-sulforaphane can reduce pro-inflammatory cytokines and alter the proportions of various immune cell populations in human peripheral blood mononuclear cells (PBMCs). nih.gov It has been shown to decrease the proportion of natural killer cells and monocytes while increasing dendritic cells, T cells, and B cells. nih.gov Similarly, 4-octyl itaconate, a cell-permeable derivative of the endogenous metabolite itaconate, exerts anti-inflammatory effects by targeting the glycolytic enzyme GAPDH, thereby inhibiting aerobic glycolysis in activated macrophages. nih.gov This inhibition of glycolysis is crucial for its anti-inflammatory action, which includes protecting against lipopolysaccharide-induced lethality in vivo. nih.gov These diverse mechanisms highlight the potential of this compound analogues to modulate immune responses and combat inflammation.
| Compound/Analogue Class | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| Thiourea derivatives of naproxen | Inhibition of 5-lipoxygenase (5-LOX) | Reduced inflammation in rat paw edema model. | nih.gov |
| Polyphenols | Inhibition of COX/LOX, modulation of MAPK and NF-κB pathways. | Reduced production of PGE2, TNF-α, IL-1β, and IL-6. | |
| L-sulforaphane | Modulation of immune cell populations and cytokine secretion. | Reduced IL-6, IL-1β; increased dendritic cells and T cells. | nih.gov |
| 4-Octyl itaconate | Inhibition of GAPDH and aerobic glycolysis in macrophages. | Inhibition of cytokine release and protection against LPS-induced lethality. | nih.gov |
Other Emerging Biological Activities (e.g., bone anabolic potential of related pyrimidine (B1678525) derivatives)
Beyond their interactions with ion channels and roles in inflammation, analogues of this compound are being investigated for other novel therapeutic applications. A notable emerging activity is the bone anabolic potential of related pyrimidine derivatives. rsc.org
In the search for orally bioavailable small molecules to treat bone loss, a series of pyrimidine derivatives were designed and synthesized. rsc.org One compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, was identified as a highly potent bone anabolic agent. rsc.org This compound was found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, which in turn upregulates the expression of key osteogenic genes like RUNX2 and type 1 collagen. rsc.org The in vitro potential was further confirmed in an in vivo fracture defect model, where the compound significantly promoted the rate of bone formation. rsc.org This discovery highlights the therapeutic potential of this class of compounds in treating bone-related disorders, moving beyond their more established roles as analgesics or anti-inflammatory agents.
Computational Chemistry and in Silico Modeling of N 4 Ethoxyphenyl Octanamide
Molecular Docking Studies
Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is crucial in drug discovery for predicting binding affinity and understanding the interaction mechanism.
Prediction of Ligand-Target Binding Modes and Affinities
There are no specific molecular docking studies in the available scientific literature that report the binding modes or calculate the binding affinities (e.g., in kcal/mol) of N-(4-ethoxyphenyl)octanamide with any specific protein target. Therefore, data tables of binding affinities and descriptions of its binding pose within a protein's active site cannot be provided.
Identification of Key Protein-Ligand Interactions and Hotspots
Without specific docking studies, the key amino acid residues that may interact with this compound cannot be identified. Analyses that detail hydrogen bonds, hydrophobic interactions, or van der Waals forces between this specific compound and protein targets are not present in the researched literature. Identification of binding "hotspots"—residues that contribute most significantly to the binding energy—is also not available.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information on the fluctuations and conformational changes of proteins and ligands over time, offering insights into the stability of their complex.
Analysis of Dynamic Behavior and Conformational Stability of Protein-Ligand Complexes
No molecular dynamics simulation studies for this compound complexed with a protein target have been found in the public domain. As a result, there is no data available, such as Root Mean Square Deviation (RMSD) or Root Mean Square Fluctuation (RMSF) analyses, to describe the stability and dynamic behavior of this specific ligand within a binding pocket.
Assessment of Solvent Effects on Binding Interactions
The influence of solvent, such as water molecules, on the binding interaction of this compound has not been documented in the available research. Studies assessing how the solvent might mediate or interfere with the formation and stability of a protein-ligand complex involving this compound are absent from the literature.
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can provide insights into molecular orbitals, electrostatic potential, and chemical reactivity.
No specific quantum chemical studies, such as DFT, have been published for this compound. Therefore, data regarding its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and other quantum chemical descriptors, are not available.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. routledge.com It is widely employed to determine molecular geometries, energies, and other properties, providing a balance between accuracy and computational cost. researchgate.net The core idea of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. routledge.comresearchgate.net
From DFT calculations, a variety of global reactivity descriptors can be derived. These descriptors provide a quantitative measure of a molecule's reactivity and stability. mdpi.comresearchgate.net Key descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). mdpi.com
Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is calculated as I = -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is calculated as A = -ELUMO.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is generally less reactive. mdpi.com
Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as μ = -(I + A) / 2. mdpi.com
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). mdpi.com
Table 1: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential | I = -EHOMO | Energy needed to remove an electron. |
| Electron Affinity | A = -ELUMO | Energy released when an electron is added. |
| Chemical Hardness | η = (I - A) / 2 | Resistance to change in electron distribution. mdpi.com |
| Chemical Potential | μ = -(I + A) / 2 | Escaping tendency of electrons. mdpi.com |
Prediction of Spectroscopic Properties and Molecular Orbitals (HOMO-LUMO analysis)
Computational methods, particularly DFT, are also used to predict spectroscopic properties and analyze molecular orbitals. dergipark.org.trmpg.de The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. researchgate.netwuxibiology.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netchalcogen.ro
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small gap indicates a more reactive molecule. researchgate.net This energy gap is also related to the electronic absorption spectra of a compound; the lowest energy electronic excitation is generally from the HOMO to the LUMO. schrodinger.com
For instance, in a study of Phenacetin derivatives, the HOMO and LUMO energies were calculated to determine the band gap, which is a key descriptor of their biological activity. journalcsij.com The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attacks. wuxibiology.com
Table 2: Frontier Molecular Orbital (FMO) Analysis
| Orbital | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilic center). researchgate.net |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilic center). researchgate.netresearchgate.net |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap suggests high reactivity and low kinetic stability. researchgate.netchalcogen.ro |
Virtual Screening Approaches for Novel N-Acyl Amide Leads
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is faster and more cost-effective than traditional high-throughput screening.
For N-acyl amides, virtual screening can be employed to discover novel lead compounds with potentially enhanced or new biological activities. The process often starts with a known active molecule, like this compound, or a target protein structure.
One common approach is structure-based virtual screening , which involves docking candidate molecules into the three-dimensional structure of a biological target. Docking algorithms predict the preferred orientation and binding affinity of a ligand to a receptor. journalcsij.com For example, a docking study of Phenacetin derivatives against a pain-related cell line was performed to evaluate their inhibitory effects. journalcsij.com
Another method is ligand-based virtual screening . This approach uses the knowledge of known active molecules to identify others with similar properties. It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Techniques include searching for molecules with similar 2D fingerprints or 3D shapes to a known active compound.
The insights gained from DFT calculations, such as the electronic properties and reactivity descriptors of this compound, can be used to build more accurate models for virtual screening, leading to the rational design of new and more effective N-acyl amide derivatives.
Preclinical in Vitro and Ex Vivo Efficacy Studies
Cell-Based Assays for Antimicrobial Activity (e.g., Minimum Inhibitory Concentration (MIC) determination)
The antimicrobial properties of N-(4-ethoxyphenyl)octanamide and its derivatives have been evaluated against various pathogens. In studies involving 1,2,4-triazole (B32235) derivatives, which are known for their broad-spectrum antimicrobial effects, related compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain 1,2,4-triazole derivatives have demonstrated potent inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.25 to 16 µg/mL. nih.gov
Similarly, novel thiazole (B1198619) clubbed 1,3,4-oxadiazoles have been synthesized and tested for their antibacterial activity. nih.gov These compounds generally exhibit better antibacterial than antifungal activity, with MIC values determined by the broth microdilution method against strains such as S. aureus, Streptococcus pyogenes, E. coli, and P. aeruginosa. nih.gov While specific MIC data for this compound was not detailed in the provided search results, the activity of these related heterocyclic compounds suggests potential antimicrobial applications.
| Compound Class | Target Organisms | Reported MIC Range (µg/mL) |
| 1,2,4-Triazole Derivatives | Gram-positive and Gram-negative bacteria | 0.25 - 16 |
| Thiazole clubbed 1,3,4-Oxadiazoles | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Not specified |
Enzyme Activity Assays in Cell-Free Systems and Cell Lysates
Enzyme activity assays are crucial for understanding the mechanism of action of compounds like this compound. In cell-free systems, the activity of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) can be determined using methods like colorimetric absorbance assays. nih.gov These assays typically involve purified recombinant enzymes or cell extracts and measure the conversion of a substrate, such as L-tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine (B1673888) for quantification. nih.gov Such cell-free systems are advantageous for their simplicity and low cost in screening potential enzyme inhibitors. nih.gov
In cell lysates, enzyme activity can also be quantified to assess a compound's effect within a more complex biological matrix. For instance, cell-based IDO1 activity assays are widely used for screening potential inhibitors by measuring the accumulation of kynurenine in the supernatant of cell cultures. nih.gov While direct data on this compound's effect in these specific assays is not available, the methodologies are well-established for profiling compounds that modulate enzyme activity. nih.govsciencellonline.com For example, fatty acid amide hydrolase (FAAH) activity, an enzyme that hydrolyzes endocannabinoids, has been studied using fluorescent probes in cell lysates, demonstrating the utility of these systems in identifying and characterizing enzyme inhibitors. mdpi.comnih.gov
| Assay Type | System | Purpose | Example Enzyme |
| Colorimetric Absorbance Assay | Cell-Free System | Screening for enzyme inhibitors | IDO1 |
| Cell-Based Activity Assay | Cell Lysates | Quantifying enzyme inhibition in a cellular context | IDO1 |
| Fluorescence-Based Assay | Cell Lysates | Characterizing enzyme inhibitors | FAAH |
Receptor and Ion Channel Functional Assays in Heterologous Expression Systems and Native Cells
The functional effects of compounds on receptors and ion channels are often evaluated using heterologous expression systems, such as HEK293T or CHO cells, which allow for the study of a specific target in a controlled environment. nih.govnih.gov These cell-based functional assays are critical in drug discovery for G-protein coupled receptors (GPCRs) and ion channels, as they can determine a compound's role as an agonist, antagonist, or inverse agonist and provide detailed information on its potency and efficacy. nih.govinnoprot.cominnoprot.com
For ion channels, automated patch-clamp and fluorescent assay platforms have made it more cost-effective to screen for potential liabilities early in the drug discovery process. criver.com For instance, the human ether-a-go-go (hERG) potassium channel is a common target for safety screening due to the risk of cardiotoxicity. merckmillipore.com Assays using recombinant cell lines expressing hERG can determine a compound's inhibitory concentration (IC50). merckmillipore.com While specific data for this compound in these assays were not found, these methods are standard for characterizing the pharmacological profile of new chemical entities. nih.govthermofisher.com
| Assay Type | System | Target Type | Purpose |
| Cell-Based Functional Assay | Heterologous Expression (e.g., CHO, HEK293T) | GPCRs | Determine agonist/antagonist activity, potency, efficacy |
| Automated Patch Clamp | Recombinant Cell Lines | Ion Channels (e.g., hERG) | Screen for off-target effects and cardiotoxicity risk |
| Fluorescent Flux Assay | Recombinant Cell Lines / Liposomes | Ion Channels (e.g., Potassium channels) | High-throughput screening of channel activity |
Target Engagement and Downstream Pathway Analysis in Cellular Models (e.g., gene expression, protein modulation)
Target engagement assays are essential to confirm that a compound binds to its intended protein target within a cellular environment. revvity.co.jp Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement Assay allow for the quantification of drug-target interactions in live cells. revvity.co.jpbiorxiv.orgpromega.com.br These assays can provide information on target occupancy, compound affinity, and residence time. promega.com.br While direct target engagement data for this compound is not available, these methods represent the current standard for validating the molecular mechanism of a drug. nih.gov
Downstream pathway analysis investigates the cellular consequences of target engagement. This can involve measuring changes in gene expression or the modulation of protein levels and post-translational modifications. For instance, the inhibition of an enzyme like dihydroceramide (B1258172) desaturase 1 (DES1) by a compound can lead to the accumulation of dihydroceramides and affect downstream signaling pathways, such as inducing apoptosis in cancer cells. mdpi.com Similarly, inhibition of the mTOR pathway has been observed with related compounds, linking their mechanism of action to metabolic and lipid signaling networks. nih.gov
| Analysis Type | Methodology | Purpose | Example Application |
| Target Engagement | CETSA, NanoBRET® | Confirming drug-target binding in live cells | Quantifying intracellular binding of a compound to its target protein |
| Downstream Pathway Analysis | Gene Expression Profiling, Western Blotting | Assessing the functional consequences of target engagement | Measuring changes in apoptosis-related proteins or metabolic pathway components |
Development and Application of In Vitro Disease Models (e.g., M. tuberculosis cell culture models)
In vitro disease models are critical for evaluating the efficacy of new compounds in a setting that mimics aspects of the disease state. For tuberculosis, macrophage infection models are widely used because Mycobacterium tuberculosis resides and multiplies within these immune cells. nih.gov These models, which can use primary macrophages or cell lines like RAW 264.7, allow for the assessment of a compound's ability to inhibit intracellular bacterial growth. nih.govbiorxiv.org
High-content screening assays in infected macrophages can be used to identify compounds that are non-cytotoxic to the host cell but effectively restrict the growth of intracellular M. tuberculosis. biorxiv.org Furthermore, various models have been developed to simulate the dormant or non-replicating state of M. tuberculosis, which is a key challenge in tuberculosis treatment. mdpi.commdpi.com These include hypoxia-induced models and nutrient-starvation models. mdpi.com While specific studies on this compound in these models were not identified, related amide compounds have been investigated for their potential against M. tuberculosis, with some designed as inhibitors of essential enzymes like pantothenate synthetase. nih.gov
| Disease Model | Cell Type/System | Purpose | Example Application |
| Macrophage Infection Model | RAW 264.7, Primary Macrophages | Evaluating activity against intracellular pathogens | Screening for compounds that inhibit the growth of M. tuberculosis within macrophages |
| Dormancy Model (Hypoxia) | M. tuberculosis culture | Assessing activity against non-replicating bacteria | Identifying compounds effective against latent tuberculosis infection |
Future Research Directions and Analogue Design
Rational Design of Next-Generation N-(4-ethoxyphenyl)octanamide Analogues
The rational design of new analogues of this compound is a forward-looking strategy aimed at optimizing its biological activity, selectivity, and pharmacokinetic profile. This process relies heavily on understanding the structure-activity relationships (SAR) to make informed modifications to the molecule's core components: the ethoxyphenyl head, the octanoyl tail, and the central amide linkage. nih.govfrontiersin.orgnih.gov
Key strategies in the rational design of novel analogues include:
Modification of the Alkoxy Group: The ethoxy group on the phenyl ring is a primary site for modification. Altering the length of the alkyl chain (e.g., from ethoxy to methoxy (B1213986) or propoxy) or introducing different substituents can influence properties like lipophilicity and receptor binding affinity. nih.govnih.gov For instance, studies on similar N-substituted phenyl compounds have shown that even minor changes, such as substituting a methoxy group for an ethoxy group, can impact biological potency. nih.gov
Alteration of the Acyl Chain: The eight-carbon octanoyl chain plays a crucial role in the molecule's interaction with its biological targets. Research on other lipophilic compounds, such as capsaicin (B1668287) analogues and N-terminal lipopeptides, has demonstrated that varying the chain length, introducing degrees of unsaturation (double or triple bonds), or adding branching can significantly modulate activity. rsc.orgrsc.org A systematic variation of the alkyl chain length from shorter (e.g., hexyl) to longer (e.g., dodecyl) could reveal an optimal length for target engagement. nih.gov
Isosteric Replacement of the Amide Bond: The amide bond is a key structural feature. Replacing it with bioisosteres—such as a reversed amide, ester, or a stable five-membered heterocycle like an oxadiazole—can alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. nih.govnih.gov For example, the synthesis of reversed amide bond analogues has been explored for other bioactive molecules to improve stability against enzymatic hydrolysis. nih.gov
Substitution on the Phenyl Ring: Introducing various functional groups (e.g., halogens, hydroxyl, or nitro groups) at different positions on the phenyl ring can fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced target selectivity and potency. researchgate.net
The design process often employs computational methods, such as molecular docking, to predict how newly designed analogues will bind to putative target proteins, allowing for the prioritization of candidates for synthesis. nih.govresearchgate.net The synthesis of a focused library of analogues based on these rational design principles is a critical next step. nih.gov
| Analogue Name | Modification | Design Rationale | Potential Impact |
|---|---|---|---|
| N-(4-methoxyphenyl)octanamide | Ethyoxy to Methoxy | Investigate the effect of a smaller alkoxy group on target binding. nih.gov | Altered potency and selectivity. |
| N-(4-ethoxyphenyl)hexanamide | Octanoyl to Hexanoyl | Explore the impact of a shorter lipid tail on lipophilicity and activity. nih.gov | Modified pharmacokinetic profile and target engagement. |
| N-(4-ethoxyphenyl)decenamide | Introduction of unsaturation in the acyl chain | Increase conformational rigidity and explore new binding interactions. rsc.org | Enhanced binding affinity or altered target specificity. |
| N-(3-fluoro-4-ethoxyphenyl)octanamide | Fluorine substitution on the phenyl ring | Modify electronic properties and potentially block metabolic pathways. researchgate.net | Improved metabolic stability and bioavailability. |
| 5-(4-ethoxyphenyl)-2-heptyl-1,3,4-oxadiazole | Amide bioisostere replacement | Enhance metabolic stability against amidases. nih.gov | Increased in vivo half-life. |
Exploration of Multi-Targeting Strategies for Enhanced Therapeutic Profiles
Complex diseases often involve multiple biological pathways, making it advantageous to design single chemical entities that can modulate several targets simultaneously. This "multi-target" or "polypharmacology" approach is a promising strategy for developing analogues of this compound with improved therapeutic efficacy. sci-hub.seub.edu Designing molecules that interact with more than one target can lead to synergistic effects and a more robust therapeutic outcome. foodpackagingforum.org
The development of multi-target ligands based on the this compound scaffold could involve:
Hybrid Molecule Design: This strategy involves chemically linking the this compound pharmacophore with another pharmacophore known to act on a different, but pathologically relevant, target. For instance, if this compound targets a specific G-protein coupled receptor (GPCR), it could be hybridized with a moiety known to inhibit an enzyme involved in the same disease pathway. nih.govresearchgate.net
Privileged Scaffold Derivatization: The N-acyl-p-phenetidine structure can be considered a "privileged scaffold" that can be decorated with different functional groups to confer affinity for multiple targets. By systematically modifying the periphery of the molecule, it may be possible to achieve a desired multi-target activity profile.
The selection of targets for a multi-targeting strategy should be based on a solid understanding of the disease biology. For example, in neurodegenerative diseases, combining a ligand for a cannabinoid receptor with an inhibitor of an enzyme like acetylcholinesterase has been explored as a therapeutic strategy. ub.eduresearchgate.net The challenge lies in balancing the activity at each target to achieve the desired therapeutic profile without introducing unwanted effects.
Integration of Omics Data for Systems-Level Understanding of Biological Effects
To fully elucidate the biological impact of this compound and its future analogues, a systems-level approach is necessary. The integration of various "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the molecular changes induced by the compound within a biological system. mdpi.comnih.gov This multi-omics approach is a powerful tool in modern drug discovery for identifying mechanisms of action and discovering novel biomarkers. mdpi.comresearchgate.net
Key aspects of this approach include:
Data Generation: Exposing cell cultures or model organisms to the compound and then collecting high-throughput data. For example, transcriptomics (RNA-Seq) can reveal changes in gene expression, while proteomics (mass spectrometry-based) can identify alterations in protein levels and post-translational modifications. mdpi.comnih.gov
Bioinformatic Integration: Analyzing these large, heterogeneous datasets requires advanced computational and statistical methods. mdpi.comarxiv.org Techniques like network-based analysis, kernel machine regression, and machine learning algorithms can integrate data from different omics layers to identify perturbed pathways and key molecular drivers of the compound's effects. arxiv.orgnih.gov
Application in Analogue Development: The insights gained from multi-omics studies can directly inform the rational design of new analogues. For instance, if proteomics data reveals an unintended off-target interaction, new analogues can be designed to avoid this interaction, thereby improving the selectivity profile. mdpi.com Conversely, if a desirable, previously unknown target is identified, analogues can be optimized to enhance this activity.
The primary challenge in multi-omics integration is managing the complexity and high dimensionality of the data. arxiv.org However, the potential to gain an unbiased, holistic understanding of a compound's biological effects makes it an invaluable tool for future research. researchgate.net
Advanced Characterization Techniques for Structural Confirmation and Purity Assessment of Novel Analogues
Structural Confirmation: The precise chemical structure of each new analogue must be unequivocally established. The primary methods for this include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule. researchgate.netresearchgate.net Advanced 2D-NMR techniques, such as NOE (Nuclear Overhauser Effect) spectroscopy, can provide information about the spatial proximity of atoms, which is crucial for confirming stereochemistry and conformation. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which helps to confirm the elemental composition. researchgate.net Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.
Infrared (IR) Spectroscopy: FTIR analysis is used to identify key functional groups present in the molecule, such as the amide C=O and N-H stretches. researchgate.netacs.org
Purity Assessment: Establishing the purity of a synthesized compound is a critical step before biological evaluation. nih.gov Purity is typically assessed using high-resolution separative techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of a sample by separating the main compound from any impurities. solubilityofthings.comroyalsocietypublishing.org The purity is often expressed as a percentage of the total peak area in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification of impurities in addition to their quantification. researchgate.net
Quantitative NMR (qNMR): qNMR is an increasingly important method that can determine the purity of a substance without the need for a specific reference standard of the same compound. nih.govresearchgate.net It offers an orthogonal approach to chromatographic methods. nih.gov
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which must agree with the calculated values for the proposed molecular formula within a narrow margin (typically ±0.4%). researchgate.netroyalsocietypublishing.org
| Technique | Purpose | Information Provided |
|---|---|---|
| 1H and 13C NMR | Structural Elucidation | Provides information on the chemical environment and connectivity of hydrogen and carbon atoms. researchgate.netresearchgate.net |
| 2D-NMR (e.g., NOESY, COSY) | Detailed Structural Confirmation | Reveals through-bond and through-space correlations between nuclei, confirming connectivity and stereochemistry. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Delivers a highly accurate mass measurement to confirm elemental composition. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separates the compound from impurities and provides a quantitative measure of purity. royalsocietypublishing.org |
| Quantitative NMR (qNMR) | Absolute Purity Determination | Determines purity against a certified internal standard without needing a specific reference for the analyte. nih.gov |
| Elemental Analysis | Purity and Formula Validation | Measures the percentage of C, H, N, and other elements to validate the empirical formula. royalsocietypublishing.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
